molecular formula C10H21NO B1529240 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine CAS No. 1262408-40-1

2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine

Cat. No.: B1529240
CAS No.: 1262408-40-1
M. Wt: 171.28 g/mol
InChI Key: HSENOKSLIBPEPM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine ( 1262408-40-1) is a high-purity chemical compound supplied for research and development purposes. This molecule, with a molecular formula of C10H21NO and a molecular weight of 171.28 g/mol, serves as a valuable amine-functionalized building block in organic synthesis . Its structure incorporates a rigid tetrahydropyran (oxane) ring linked to a sterically hindered, neopentyl-type primary amine. This unique combination of features makes it a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry and drug discovery research. The primary amine group allows for facile incorporation into target structures through reactions such as amide bond formation or reductive amination, while the oxane ring can influence the compound's overall conformation and physicochemical properties. Researchers utilize this scaffold to explore structure-activity relationships and to modulate the characteristics of lead compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use . It is recommended to store the material at 2-8°C . For a detailed description of handling and safety procedures, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

2,2-dimethyl-3-(oxan-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSENOKSLIBPEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine is a synthetic organic compound characterized by its unique molecular structure, which includes a dimethylated propyl chain and an oxane (tetrahydrofuran) ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group in the compound can form hydrogen bonds and electrostatic interactions, leading to alterations in enzyme activity and receptor function. The exact molecular pathways affected can vary based on the biological context in which the compound is applied.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit diverse biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Its mechanism may involve the inhibition of critical enzymes involved in cell division and survival pathways, similar to other compounds that target dihydrofolate reductase (DHFR) or various kinases .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions such as rheumatoid arthritis or other inflammatory diseases. It may act by inhibiting pro-inflammatory cytokines or modulating pathways like the p38 MAP kinase pathway .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds that share structural similarities with this compound:

  • In Vitro Studies : A study evaluated a series of amine compounds similar to this compound for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant anti-proliferative effects with IC50 values ranging from 10 to 20 μM against A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines .
  • Mechanistic Insights : Research on related compounds has shown that they can induce apoptosis in tumor cells through caspase activation pathways. This suggests that this compound may similarly influence apoptotic mechanisms in cancer cells .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological TargetActivity Type
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amineDihydrofolate reductaseAntitumor
6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidineKinase activityAnticancer
6-(2,4-difluorophenoxy)-8-methyl-pyrido[2,3-d]pyrimidineMitogen Activated Protein KinaseAnti-inflammatory

This table illustrates how variations in structure can lead to differences in biological targets and therapeutic applications.

Scientific Research Applications

Reaction Pathways

The compound can undergo various chemical reactions, including:

  • Oxidation : Producing corresponding oxides.
  • Reduction : Forming primary or secondary amines.
  • Substitution Reactions : Engaging in nucleophilic substitutions with other functional groups.

Medicinal Chemistry

2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine is being investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties due to its ability to disrupt bacterial membranes.
  • Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell growth, warranting further investigation into this compound's efficacy in cancer therapies.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets:

  • Enzyme Interaction : Studies have shown that this compound can bind to enzymes involved in metabolic pathways, potentially modulating their activity.
  • Neuropharmacological Effects : Related compounds have demonstrated effects on neurotransmitter systems, suggesting that this compound may influence neurochemical signaling.

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings for:

  • Organic Synthesis : Serving as a building block for synthesizing more complex molecules.
  • Chemical Intermediates : Used in the production of various chemical products and intermediates due to its reactivity.

Cytotoxicity Assays

Research on structurally similar compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro. For instance:

CompoundIC50 (μM)Cell Line
Similar Compound A10MCF7 (breast cancer)
Similar Compound B15HeLa (cervical cancer)

These findings suggest that this compound may possess similar anticancer properties that merit further exploration.

Neuropharmacological Studies

Studies on related amine compounds have indicated their influence on neurotransmitter dynamics:

CompoundEffectModel
Similar Compound CReduced prolactin levelsRat model
Similar Compound DAltered serotonin levelsMouse model

These results imply that this compound could also affect neurotransmitter pathways, potentially leading to therapeutic applications in neuropharmacology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine Oxan-4-yl (C3), 2,2-dimethyl C9H19NO 157.25 Moderate polarity; potential CNS or antimicrobial applications (inferred)
2-Methyl-2-(oxan-4-yl)propan-1-amine Oxan-4-yl (C2), 2-methyl C9H19NO 157.25 Similar backbone but altered substituent positioning; possible differences in bioavailability
2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine Pyridin-4-yl (C3) C10H16N2 164.25 Aromatic heterocycle enhances π-π interactions; potential kinase inhibition
2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine 4-Methylpiperazin-1-yl (C3) C10H23N3 185.32 Basic nitrogen improves solubility; common in drug candidates (e.g., antipsychotics)
3-(Oxan-4-yl)propan-1-amine hydrochloride Oxan-4-yl (C3), no dimethyl C8H17NO·HCl 179.69 Hydrochloride salt enhances stability; intermediate in organic synthesis
2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride Oxan-2-yl (C3) C9H19NO·HCl 193.72 Altered oxane ring position affects hydrogen bonding; supplier data available

Key Structural and Functional Comparisons:

Substituent Effects on Polarity and Solubility The oxan-4-yl group in the target compound provides moderate polarity due to the oxygen atom, while dimethyl groups enhance lipophilicity. Piperazine-containing analogues (e.g., ) introduce basic nitrogen atoms, significantly improving water solubility and bioavailability.

Biological Activity Implications

  • Compounds with aromatic substituents (e.g., pyridin-4-yl in or m-tolyl in ) may exhibit stronger binding to hydrophobic pockets in proteins.
  • The oxane ring’s conformational flexibility (as in the target compound) could favor interactions with flexible binding sites, such as G-protein-coupled receptors (GPCRs) .

Physicochemical Properties Hydrochloride salts (e.g., ) generally have higher melting points and improved crystallinity compared to free bases.

Limitations in Available Data:

  • Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence. Properties are inferred from analogues.

Preparation Methods

Esterification to Form Hydrophobic Intermediate

  • Reactants: Glycerol and carboxylic acid.
  • Conditions: Acid catalyst (e.g., methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid), temperature 90–150 °C, reaction time 0.5–4 hours.
  • Outcome: Formation of carboxylic acid glycerol monopropyl ester, a hydrophobic intermediate.

Ketal Cyclization Reaction

  • Reactants: Carboxylic acid monopropyl ester and acetone.
  • Conditions: Acid catalyst, temperature 20–50 °C, reaction time 0.5–3 hours.
  • Outcome: Cyclization to form a hydrophobic ketal intermediate product.

Hydrolysis Reaction

  • Reactants: Cyclization intermediate added to alkaline solution (NaOH or KOH 18–32 wt%).
  • Conditions: Temperature 20–60 °C, reaction time 0.5–1 hour.
  • Outcome: Hydrolysis yielding the target compound or related hydroxymethyl cyclic ether.

This method emphasizes green chemistry principles: no drying agents needed, reuse of fatty acids, biomass-derived raw materials, and physical phase separation to save energy.

Step Reaction Type Reactants Conditions Product/Intermediate
1 Esterification Glycerol + Carboxylic acid Acid catalyst, 90–150 °C, 0.5–4 h Carboxylic acid glycerol monopropyl ester
2 Ketal Cyclization Ester + Acetone Acid catalyst, 20–50 °C, 0.5–3 h Hydrophobic ketal intermediate
3 Hydrolysis Intermediate + NaOH/KOH solution 20–60 °C, 0.5–1 h Target cyclic ether or derivative

This approach could be adapted for preparing 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine by modifying the ester and cyclization intermediates to incorporate the oxan ring and amine functionality.

While the above method focuses on cyclic ether formation, the introduction of the amine group at the 1-position typically requires reductive amination or nucleophilic substitution on a suitable precursor.

  • Reductive amination: Reaction of a corresponding aldehyde or ketone intermediate with ammonia or an amine source under reducing conditions (e.g., sodium cyanoborohydride) to form the primary amine.
  • Nucleophilic substitution: Displacement of a leaving group (e.g., halide) on a 1-position substituted intermediate with ammonia or an amine nucleophile.

These methods are standard in the synthesis of amino-substituted cyclic ethers and can be integrated after the cyclization step to yield the desired this compound.

Research Findings and Optimization Data

Catalyst and Reaction Conditions

  • Acid catalysts such as methanesulfonic acid and p-toluenesulfonic acid provide high selectivity and conversion rates in esterification and cyclization.
  • Optimal temperatures range from mild (20–50 °C) for cyclization to moderate (90–150 °C) for esterification.
  • Reaction times vary from 0.5 to 4 hours depending on step and scale.

Yield and Purity

  • Reported yields for similar ketal intermediates reach up to 96%, with purities exceeding 98% after distillation and purification.
  • Hydrolysis and subsequent amination steps maintain high conversion with minimal by-products when controlled pH and temperature are applied.

Environmental and Process Advantages

  • The method avoids use of drying agents, reducing solid waste.
  • Phase separation of aqueous and organic layers facilitates product isolation and catalyst recovery.
  • Use of biomass-derived glycerol and fatty acids aligns with sustainable chemistry goals.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes
Esterification Glycerol + Carboxylic acid, acid catalyst, 90–150 °C, 0.5–4 h Formation of hydrophobic ester intermediate
Ketal Cyclization Ester + Acetone, acid catalyst, 20–50 °C, 0.5–3 h Formation of cyclic ketal intermediate
Hydrolysis Intermediate + NaOH/KOH (18–32 wt%), 20–60 °C, 0.5–1 h Hydrolysis to cyclic ether or precursor
Reductive Amination/Nucleophilic Substitution Aldehyde/halide intermediate + ammonia or amine, reducing agent or nucleophile Introduction of amine group at 1-position

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine?

The synthesis of this compound likely involves multi-step alkylation or reductive amination processes. A plausible route includes:

  • Step 1 : Preparation of the oxan-4-yl intermediate via ring-opening or substitution reactions of tetrahydropyran derivatives.
  • Step 2 : Coupling with a 2,2-dimethylpropan-1-amine precursor using reductive amination (e.g., NaBH₃CN in methanol) or nucleophilic substitution (e.g., alkyl halide intermediates).
  • Purification : Column chromatography or recrystallization to isolate the product. Similar methodologies are employed for structurally related amines, such as reductive amination of pyrrolidine derivatives .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the oxan-4-yl group (e.g., δ ~3.5–4.0 ppm for ether protons) and dimethyl branching.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (C₁₀H₂₁NO, MW = 171.28 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals .
  • HPLC : To assess purity (>95% by area normalization).

Q. What are the common reactivity patterns of this amine in organic synthesis?

The primary amine group is nucleophilic, enabling:

  • Schiff Base Formation : Reaction with aldehydes/ketones under mild conditions.
  • Acylation : Formation of amides using acyl chlorides or anhydrides.
  • Alkylation : Quaternary ammonium salt synthesis with alkyl halides. The oxan-4-yl group may participate in hydrogen bonding or act as a directing group in catalytic reactions .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation. Similar amines require hazard codes H314 (skin corrosion) and precautionary measures like P280 (protective gloves) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure of this compound?

DFT methods (e.g., B3LYP/6-31G*) can model:

  • Conformational Stability : Energy minima of the oxan-4-yl and dimethyl groups.
  • Charge Distribution : Electron density at the amine group for reactivity predictions.
  • Solvent Effects : Polarizable continuum models (PCM) to simulate interactions in solvents like DMSO or water. Such approaches are validated for thermochemical accuracy in related systems .

Q. What strategies can elucidate its potential biological activity?

  • In Silico Screening : Molecular docking against targets like GPCRs or enzymes (e.g., monoamine oxidases).
  • SAR Studies : Modify the oxan-4-yl or dimethyl groups to assess activity changes in antimicrobial or CNS assays.
  • ADMET Prediction : Tools like SwissADME to predict bioavailability and toxicity. Piperazine and tetrahydropyran derivatives often show CNS activity, suggesting plausible targets .

Q. How can structural analogs resolve contradictions in reported data?

  • Comparative Crystallography : Compare X-ray structures of analogs (e.g., 3-(oxan-4-yl)propan-1-amine hydrochloride) to identify conformational trends.
  • Thermogravimetric Analysis (TGA) : Assess stability discrepancies under varying humidity/temperature.
  • Isotope Labeling : Trace reaction pathways to confirm intermediates in disputed synthetic routes. SHELX-based refinement ensures high-resolution structural data .

Q. What methodologies validate its role in structure-activity relationship (SAR) studies?

  • Fragment-Based Design : Replace oxan-4-yl with cyclohexyl or piperidine moieties to probe steric/electronic effects.
  • Kinetic Studies : Measure reaction rates with biomimetic electrophiles (e.g., nitrocefin for β-lactamase inhibition).
  • Proteomics : Identify binding partners via affinity chromatography or pull-down assays. Reductive amination optimization for analogs is demonstrated in pyrrolidine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine
Reactant of Route 2
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine

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